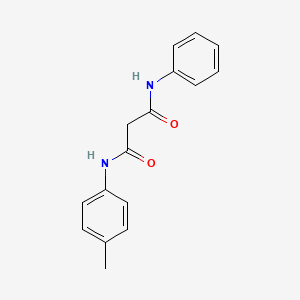

N-(4-methylphenyl)-N'-phenylmalonamide

Description

Significance of Malonamide (B141969) Derivatives in Chemical Science

Malonamide derivatives are recognized as a "privileged chemical structure" in the field of drug design and medicinal chemistry. rsc.orgresearchgate.net This designation is attributed to their versatile applications and their presence in numerous natural products and pharmaceutical agents. rsc.orgresearchgate.net The malonamide framework is often utilized to create peptidomimetics, which are compounds that mimic the structure and function of peptides. rsc.orgresearchgate.net

The adaptability of the malonamide structure allows for its use in a variety of therapeutic areas. Research has shown that derivatives of malonamide can be engineered to act as:

Anticancer agents rsc.orgresearchgate.net

Antidiabetic agents rsc.orgresearchgate.net

k-opioid receptor agonists rsc.orgresearchgate.net

Inhibitors of enzymes such as blood coagulation factor Xa rsc.orgresearchgate.net

Furthermore, malonamides are employed as chelating compounds, capable of binding to metal ions. rsc.orgresearchgate.net This property is valuable in the field of materials science, particularly in the extraction and separation of metals. nih.gov The synthesis of malonamide derivatives is an active area of research, with numerous methods being developed to create both symmetrical and unsymmetrical variations of these molecules. mdpi.com

Overview of Research Trajectories for N-(4-methylphenyl)-N'-phenylmalonamide

Given the lack of specific research data for this compound, its potential research trajectories can be inferred from the known applications of similarly structured compounds. The presence of the phenyl and 4-methylphenyl groups suggests that this molecule could be investigated for its biological activity.

Future research on this compound could focus on several key areas:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce this compound would be a primary area of investigation. This would be followed by a thorough characterization of its physical and chemical properties.

Medicinal Chemistry: The compound could be screened for various biological activities, including as an enzyme inhibitor or a receptor agonist. The specific nature of the aryl substituents might confer unique pharmacological properties.

Materials Science: The potential of this compound as a ligand for metal extraction or as a building block for novel polymers could be explored.

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-methylphenyl)-N-phenylpropanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-12-7-9-14(10-8-12)18-16(20)11-15(19)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKUQYFBPPAIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 4 Methylphenyl N Phenylmalonamide and Its Analogues

Established Synthetic Routes to Malonamide (B141969) Frameworks

The creation of the malonamide backbone, a key structural feature, is commonly achieved through several reliable synthetic methods. These routes are foundational in organic synthesis for this class of compounds.

Condensation Reactions in Malonamide Synthesis

Condensation reactions are a cornerstone for synthesizing malonamides, including N-(4-methylphenyl)-N'-phenylmalonamide. These reactions typically involve the formation of an amide bond through the elimination of a small molecule, such as water or an alcohol. The most prevalent starting materials are derivatives of malonic acid, such as malonic esters, malonyl chlorides, and malonic acids themselves. sci-hub.se

One of the most direct methods involves the reaction of a malonic acid derivative with the corresponding amines. For the synthesis of this compound, this would entail reacting a malonic acid derivative with aniline (B41778) and p-toluidine (B81030).

From Malonic Esters: The aminolysis of diethyl malonate or other dialkyl malonates with amines is a common approach. This reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon. sci-hub.se The process can be catalyzed by the amines themselves (autocatalysis) or by the addition of catalysts like ammonium (B1175870) chloride. sci-hub.se However, these reactions often require high temperatures and long reaction times to achieve good yields. sci-hub.se The general mechanism involves nucleophilic attack by the amine, followed by elimination of an alkoxide. sci-hub.seresearchgate.net

From Malonyl Chlorides: A more reactive alternative is the use of malonyl chloride. This substrate reacts readily with amines at colder temperatures, often under ice-cold conditions, due to the high reactivity of the acid chloride. sci-hub.se This method is particularly useful when less reactive amines are used or when the corresponding malonic acid ester fails to react. sci-hub.se Careful handling is required as malonyl chloride is sensitive to moisture. sci-hub.se

From Malonic Acids: Direct condensation of malonic acid with amines is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt). researchgate.net This method is vital for creating medicinally important malonamides, often with good yields and retention of stereochemistry where applicable. sci-hub.se

Hydrothermal conditions have also been explored for condensation reactions, where mixtures of carboxylic acids and ammonium bicarbonate can yield amides at elevated temperatures (e.g., 300°C). nih.gov

Table 1: Comparison of Starting Materials for Condensation Reactions

| Starting Material | Reactivity | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Malonic Esters | Moderate | High temperature (e.g., 140°C), long reaction times (e.g., 24h) sci-hub.se | Low cost, stable sci-hub.se | High energy input, slow reaction sci-hub.se |

| Malonyl Chlorides | High | Low temperature (ice bath), anhydrous conditions sci-hub.se | Fast reaction, suitable for unreactive amines sci-hub.se | Moisture sensitive, hazardous sci-hub.se |

| Malonic Acids | Low | Room temperature with coupling agents (e.g., DCC, HOBt) researchgate.net | Good yields, retention of chirality sci-hub.se | Coupling agents can be expensive or hazardous sci-hub.se |

One-Pot Synthetic Approaches

For malonamides, multi-component reactions (MCRs) are a powerful one-pot strategy. For instance, malonamide derivatives can be synthesized in a one-pot, five-component condensation reaction involving an isocyanide, Meldrum's acid, an arylidene malononitrile, and two amine molecules at room temperature. researchgate.netchemicalbook.com The mechanism for such reactions can be complex, involving a series of nucleophilic attacks and tautomerization steps to form the final product. researchgate.net

Another example is the three-component, one-pot synthesis of related heterocyclic systems, which highlights the versatility of MCRs in rapidly building molecular complexity from simple starting materials. nih.gov These reactions often proceed through a cascade of events, such as the initial condensation between an amine and an aldehyde, followed by reaction with a third component like malononitrile. nih.gov The use of catalysts and different reaction conditions, such as ultrasonic irradiation, can further enhance the efficiency of these one-pot methods. nih.gov

Advanced Synthetic Transformations and Reaction Mechanisms

Beyond established routes, advanced synthetic methods, including transition metal-catalyzed reactions, offer sophisticated ways to synthesize and derivatize malonamides. Understanding the underlying reaction mechanisms is crucial for optimizing these processes.

Transition Metal-Catalyzed Coupling Reactions in Malonamide Derivatization

Transition metal catalysis has become an indispensable tool in modern organic synthesis, providing efficient and selective pathways for forming carbon-nitrogen bonds. mdpi.commdpi.com While direct synthesis of this compound via this method is not extensively documented, the principles of transition-metal-catalyzed N-arylation are applicable for its derivatization or synthesis from precursors.

Catalytic systems based on palladium and copper are commonly used for the amidation of aryl halides or pseudohalides with primary or secondary amides. mdpi.com This represents a powerful method for creating N-aryl compounds. These cross-coupling reactions provide a versatile route to complex amides that might be difficult to access through traditional condensation methods. mdpi.commdpi.com

Furthermore, transition metals can catalyze transformations of related functional groups. For instance, certain ruthenium and rhodium catalysts are used in alkene-alkyne couplings and cycloisomerization reactions, demonstrating the power of these metals in constructing complex molecular architectures. nih.gov Schiff base complexes of transition metals like copper, nickel, and cobalt have also been shown to catalyze oxidation reactions, such as the oxidation of aniline to azobenzene, indicating their potential utility in related synthetic transformations. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Reactions in Amide Synthesis

| Catalyst Type | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium/Copper | Cross-coupling | Formation of C-N bonds by reacting aryl halides with amides. | mdpi.com |

| Rhodium | Cycloisomerization | Formation of cyclic structures, e.g., endocyclic dihydropyrans. | nih.gov |

| Ruthenium | Alkene-alkyne coupling | Construction of macrocycles. | nih.gov |

| Copper | Oxidative Coupling | Synthesis of carbamates and amides. | researchgate.net |

Mechanistic Investigations of Malonamide Formation and Related Reactions

The formation of malonamides from malonic esters and amines generally proceeds through a well-understood nucleophilic acyl substitution mechanism. sci-hub.seresearchgate.net The key steps are:

Nucleophilic Attack: An amine molecule acts as a nucleophile, attacking one of the carbonyl carbons of the malonic ester.

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating an alkoxide group (e.g., ethoxide) to form the mono-substituted amide (an ethyl malonamate (B1258346) intermediate).

Repeat: The process is repeated on the second ester group with another amine molecule to yield the final N,N'-disubstituted malonamide. sci-hub.se

Kinetic studies have shown that the reaction between diethyl malonate and ammonia (B1221849) is a third-order reaction. sci-hub.se It has also been observed that the malonamide product itself can catalyze the conversion of the ester to the amide, a phenomenon known as autocatalysis. sci-hub.se

In multi-component reactions, the mechanism is more intricate. For example, in a proposed five-component reaction, the synthesis involves the initial nucleophilic attack of an isocyanide on an arylidene malononitrile. This is followed by a subsequent attack from a malonamide, which is formed in situ from Meldrum's acid and two amine molecules, leading to the final product after tautomerization. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing waste and cost. numberanalytics.com Key parameters that can be adjusted include temperature, solvent, catalyst, and reactant concentrations.

Temperature: Reaction rates generally increase with temperature. However, higher temperatures can also lead to side reactions and decomposition of products or reactants. For instance, in one amide synthesis, increasing the temperature from room temperature to 80°C significantly increased the product yield. researchgate.net

Catalyst: The choice and amount of catalyst are crucial. For example, in the synthesis of malonamide from diethylmalonate, the yield was found to be proportional to the concentration of the ammonium chloride catalyst in the early stages of the reaction. sci-hub.se Catalyst screening is a common strategy to identify the most effective catalyst for a specific transformation. numberanalytics.com

Solvent: The solvent can influence reaction rates and selectivity. Some reactions are more efficient in polar solvents, while others may proceed better in nonpolar environments or even under solvent-free conditions. sci-hub.seresearchgate.net

Concentration and Stoichiometry: The concentration of reactants affects the reaction rate. Adjusting the stoichiometry, for example by using an excess of one reactant, can drive the reaction to completion. The use of an oxidizing agent like tert-butyl hydroperoxide (TBHP) in certain amide syntheses has been shown to increase the yield in a shorter reaction time. researchgate.net

Alternative Energy Sources: Techniques like microwave irradiation can accelerate reaction times and improve yields compared to conventional heating. researchgate.net

A systematic approach to optimization, such as factorial design, allows for the investigation of the effects of multiple variables simultaneously to find the optimal conditions for the synthesis of this compound. numberanalytics.com

Catalyst Screening and Ligand Effects

The synthesis of N-aryl amides is often accomplished through copper- or palladium-catalyzed N-arylation reactions, known as the Goldberg and Buchwald-Hartwig aminations, respectively. The choice of catalyst and, crucially, the associated ligands, significantly influences the reaction's efficiency, substrate scope, and selectivity.

For copper-catalyzed systems, early methods required harsh reaction conditions. However, the development of various ligands has enabled these reactions to proceed under milder conditions. Chelating diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to be effective in controlling the concentration of the active copper(I) catalytic species. nih.gov The use of 1,10-phenanthroline (B135089) has also been found to be effective, allowing reactions to occur at lower temperatures. nih.gov More complex N,N'-dioxide ligands, which can be synthesized from readily available amino acids, act as neutral tetradentate ligands and have demonstrated exceptional stereocontrol in asymmetric catalysis, a principle that can be extended to selective amidation. rsc.orgresearchgate.net

Palladium-catalyzed amination offers a broad substrate scope. The catalytic system typically consists of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), and a phosphine-based ligand. The choice of ligand is critical to the success of the coupling. For instance, specialized ligands like Neolephos, a binaphthyl-based phosphine, have been designed for specific challenging carbonylations and aminations, demonstrating excellent chemoselectivity. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also gained prominence in palladium-catalyzed cross-coupling reactions.

The following table summarizes catalysts and ligands commonly employed in the synthesis of N-aryl amides, which are applicable to the synthesis of this compound.

| Catalyst System | Ligand | Typical Application |

| Copper(I) Iodide (CuI) | N,N'-Dimethylethylenediamine (DMEDA) | N,N-diarylation of amides researchgate.net |

| Copper(I) Chloride (CuCl) | 1,10-Phenanthroline | N-arylation of amides at lower temperatures nih.gov |

| Copper(I) Oxide (Cu₂O) | N,N'-bis(thiophen-2-ylmethyl)oxalamide | Goldberg amidation with (hetero)aryl chlorides researchgate.net |

| Pd₂(dba)₃ / Pd(OAc)₂ | Phosphine-based ligands (e.g., Neolephos) | Selective carbonylation and amination reactions nih.gov |

| Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) | - | Diamination of unactivated alkenes organic-chemistry.org |

Solvent and Temperature Influence on Reaction Efficiency

The efficiency of N-aryl amide synthesis is highly dependent on the choice of solvent and the reaction temperature. These parameters affect reactant solubility, catalyst stability and activity, and reaction kinetics.

In copper-catalyzed N-arylation reactions, polar aprotic solvents are commonly used. Dioxane is a frequent choice, as it effectively solubilizes the reactants and the catalyst system. nih.gov Other solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are also utilized, particularly when microwave irradiation is employed to accelerate the reaction. nih.govnih.gov

The reaction temperature is a critical variable that must be optimized. In classical Ullmann and Goldberg reactions, high temperatures were often necessary. nih.gov However, modern catalytic systems have enabled these reactions to proceed at significantly lower temperatures. For example, the N-arylation of 2-pyrrolidinone (B116388) with 3,5-dimethyliodobenzene catalyzed by a CuI/diamine system proceeds to completion within 2 hours at 90 °C. nih.gov Palladium-catalyzed reactions can also be sensitive to temperature. For instance, the palladium-catalyzed monocarbonylation of 1,3-diynes, a related transformation, is effectively carried out at 40 °C. nih.gov

The selection of solvent and temperature often involves a trade-off between reaction rate and catalyst stability/selectivity. The table below outlines typical solvents and temperature ranges for related N-arylation reactions.

| Reaction Type | Solvent | Temperature Range | Notes |

| Copper-catalyzed N-arylation | Dioxane | 90 °C - 110 °C | A common solvent for Goldberg-type reactions. nih.gov |

| Copper-catalyzed amidation (Microwave) | DMF, 1,4-Dioxane | 130 °C | Microwave assistance can significantly reduce reaction times. nih.gov |

| Palladium-catalyzed amination | Toluene | Room Temperature - 100 °C | The specific temperature depends on the catalyst and substrates. nih.gov |

| Palladium-catalyzed diamination | Dichloromethane | Room Temperature | Demonstrates the possibility of mild reaction conditions. organic-chemistry.org |

Synthesis of this compound Derivatives and Analogues

The synthetic methodologies for this compound can be extended to produce a variety of derivatives and analogues with modified aryl groups or different linker structures. The synthesis of such compounds is of interest for developing new materials and biologically active molecules. nih.gov

One common strategy for creating derivatives is to start with substituted anilines. For example, to synthesize a derivative with a different substituent on the phenyl ring, one would start with the corresponding substituted aniline in the amidation reaction. The synthesis of diarylamide N-containing heterocyclic derivatives has been reported, showcasing the combination of a vicinal diaryl core with N-containing heterocyclic skeletons. nih.gov

Another approach to creating analogues involves modifying the malonamide backbone. For instance, the direct N,N-dialkylation of acylhydrazides using alcohols has been reported as a method to produce both symmetrical and unsymmetrical N,N-disubstituted acylhydrazides, which are structurally related to malonamides. nih.govresearchgate.net

Furthermore, palladium-catalyzed reactions can be employed to construct more complex systems. For example, a palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide has been developed to generate cyclic diamine derivatives. organic-chemistry.org While not a direct analogue, this methodology highlights the versatility of palladium catalysis in forming multiple C-N bonds in a single step. The synthesis of N,N'-diaryl diamines via Chan-Lam amination also provides a route to related structures. researchgate.net

The following table lists some examples of related derivatives and analogues and the synthetic strategies employed.

| Derivative/Analogue Class | Synthetic Strategy | Key Features |

| Diarylamide N-containing heterocycles | Combination of vicinal diaryl core and N-containing heterocyclic skeletons | Potential for new tubulin polymerization inhibitors nih.gov |

| Symmetrical and Unsymmetrical N,N-disubstituted acylhydrazides | Direct N,N-dialkylation of acylhydrazides using alcohols | Sustainable and environmentally benign protocol nih.govresearchgate.net |

| Cyclic Diamine Derivatives | Palladium-catalyzed intra/intermolecular diamination of unactivated alkenes | Differentially protected nitrogen atoms for further functionalization organic-chemistry.org |

| N,N'-Diaryl Diamines | Chan-Lam amination | Synthesis of N-tolyl derivatives researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of N 4 Methylphenyl N Phenylmalonamide

Solid-State Structure Determination

Determining the precise three-dimensional structure of N-(4-methylphenyl)-N'-phenylmalonamide in the solid state is crucial for understanding its intermolecular interactions and packing in a crystal lattice.

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of a structurally related compound, N-(4-methylphenyl)benzamide, provides an example of the type of data obtained from an SCXRD study. researchgate.net The determination of its crystal structure reveals key parameters that are fundamental to crystallographic analysis. researchgate.net For instance, the analysis of N-(4-methylphenyl)benzamide identified its crystal system, space group, and unit cell dimensions, which are critical for defining the crystal's geometry. researchgate.net

Table 1: Illustrative Crystallographic Data for the Related Compound N-(4-Methylphenyl)benzamide. researchgate.net Data presented for illustrative purposes to show typical parameters obtained from SCXRD analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃NO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.1117 (3) |

| b (Å) | 9.8336 (2) |

| c (Å) | 26.0616 (10) |

| Dihedral Angle (Benzene ring to Methylphenyl ring) | 63.41 (5)° |

| Hydrogen Bonding | Molecules are linked into chains by N—H⋯O hydrogen bonds. |

In a hypothetical analysis of this compound, SCXRD would reveal the conformation of the central malonamide (B141969) core, the relative orientations of the phenyl and 4-methylphenyl (tolyl) rings, and the network of intermolecular hydrogen bonds formed between the N-H donors and C=O acceptors of adjacent molecules. researchgate.netnih.gov

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. researchgate.netresearchgate.net This phenomenon is of significant interest in materials science and pharmaceuticals as different polymorphs of the same compound can exhibit distinct physical properties. Malonamide and its derivatives are known to exhibit polymorphism. researchgate.netresearchgate.netrsc.org

Studies on various malonamides have shown that different crystal forms can be obtained by altering crystallization conditions, such as the solvent used. rsc.org The flexibility of the malonamide molecule, particularly the rotational freedom around the C-C and C-N bonds, allows it to adopt different conformations, which can lead to the formation of distinct hydrogen-bonding networks and crystal packing arrangements. rsc.orgrsc.org For example, research on N1,N3-bis(5-methylisoxazol-3-yl)malonamide revealed three different polymorphic forms, with their formation influenced by solvent choice and the competition between different types of hydrogen bonds. rsc.org The presence of a solvent molecule like DMSO, for instance, was found to disrupt the typical amide-amide interactions, leading to a different crystal form. rsc.org The simple parent compound, malonamide itself, is known to have at least three polymorphs: monoclinic, tetragonal, and orthorhombic. researchgate.netresearchgate.net

While specific polymorphism studies on this compound have not been reported in the searched literature, its structural features—containing both hydrogen bond donors (N-H) and acceptors (C=O), as well as two aromatic rings—suggest that it has the potential to form multiple polymorphs.

Vibrational and Electronic Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the internal energy states of a molecule, which are directly related to its structure and bonding.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has characteristic absorption frequencies.

For this compound, the FTIR spectrum would be dominated by absorptions from its amide and aromatic functionalities. Key expected vibrational bands include:

N-H Stretching: A sharp band typically appears in the region of 3500-3200 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide groups.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=O Stretching (Amide I band): This is one of the most characteristic absorptions for amides, appearing as a strong band typically between 1700 and 1630 cm⁻¹. The exact position is sensitive to hydrogen bonding. semanticscholar.org

N-H Bending (Amide II band): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, is found in the 1620-1520 cm⁻¹ range.

Aromatic C=C Stretching: Medium to weak absorptions from the stretching of carbon-carbon bonds in the phenyl and tolyl rings typically occur in the 1600-1450 cm⁻¹ region.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide (R-NH-C=O) | 3500 - 3200 | Medium-Strong |

| C-H Stretch | Aromatic & Methyl | 3100 - 2850 | Medium-Weak |

| C=O Stretch (Amide I) | Amide Carbonyl | 1700 - 1630 | Strong |

| N-H Bend (Amide II) | Secondary Amide (R-NH-C=O) | 1620 - 1520 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

Raman spectroscopy is complementary to FTIR spectroscopy and involves the inelastic scattering of monochromatic light, usually from a laser. core.ac.uk While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for characterizing the carbon skeleton. iyte.edu.tr Expected prominent features in the Raman spectrum include:

Aromatic Ring Vibrations: The phenyl and tolyl rings would give rise to strong signals, particularly the "ring-breathing" modes.

C=O Stretching: The carbonyl stretch (Amide I) is also active in Raman, though often weaker than in the IR spectrum.

Skeletal Deformations: Vibrations involving the C-C and C-N framework of the molecule would be observable.

Studies combining Raman spectroscopy with Density Functional Theory (DFT) calculations have been effectively used to assign vibrational modes for complex organic molecules, providing deep insight into their structure. core.ac.ukiyte.edu.tr

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of energy promotes electrons from a ground electronic state to a higher-energy excited state.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its aromatic and carbonyl chromophores. The primary electronic transitions would be:

π → π transitions:* These high-intensity absorptions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the phenyl and tolyl aromatic systems and are expected to appear in the UV region, typically below 300 nm. researchgate.net

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital of the carbonyl group. These transitions typically occur at longer wavelengths (closer to the visible region) than π → π* transitions. researchgate.net

The presence of the methyl group on one of the phenyl rings is expected to cause a small bathochromic shift (shift to longer wavelength) compared to an unsubstituted N,N'-diphenylmalonamide due to its electron-donating inductive effect.

Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy.

| Transition | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Phenyl & Tolyl Rings | ~200-280 nm | High |

| n → π | Amide Carbonyl (C=O) | >280 nm | Low |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

In a ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons on the phenyl and 4-methylphenyl (tolyl) rings would typically appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. copernicus.orgcdnsciencepub.com The specific splitting patterns (e.g., doublets, triplets, multiplets) would depend on the coupling between adjacent protons. The two protons of the central methylene (B1212753) (-CH₂-) group are diastereotopic and would likely appear as a singlet or a pair of doublets around 3.5-4.5 ppm. The protons of the methyl (-CH₃) group on the tolyl ring are expected to produce a sharp singlet further upfield, typically in the range of 2.2-2.5 ppm. The amide protons (N-H) would present as two distinct singlets, potentially broad, in the downfield region (typically 8.0-10.0 ppm), with their chemical shift being sensitive to solvent and concentration. nih.govresearchgate.net

Hypothetical ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.8 | s | 1H | N-H (phenylamide) |

| ~9.6 | s | 1H | N-H (tolylamide) |

| ~7.6 | d | 2H | Ar-H (ortho to NH, tolyl) |

| ~7.4 | t | 2H | Ar-H (meta to NH, phenyl) |

| ~7.3 | d | 2H | Ar-H (ortho to NH, phenyl) |

| ~7.2 | t | 1H | Ar-H (para to NH, phenyl) |

| ~7.1 | d | 2H | Ar-H (meta to NH, tolyl) |

| ~3.6 | s | 2H | CO-CH₂-CO |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for the carbonyl carbons, the aromatic carbons, the methylene carbon, and the methyl carbon. The carbonyl carbons (C=O) of the amide groups are expected to be the most downfield, typically appearing in the 165-175 ppm region. libretexts.org The aromatic carbons would generate a series of peaks between 120 and 140 ppm. organicchemistrydata.orgoregonstate.edu The central methylene carbon (-CH₂-) would likely resonate around 40-50 ppm, and the methyl carbon (-CH₃) of the tolyl group would be found in the upfield region, around 20-25 ppm. bhu.ac.incompoundchem.com

Hypothetical ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~168.5 | C=O |

| ~138.0 | Ar-C (quaternary, C-NH on tolyl) |

| ~137.5 | Ar-C (quaternary, C-CH₃ on tolyl) |

| ~135.0 | Ar-C (quaternary, C-NH on phenyl) |

| ~129.5 | Ar-CH (tolyl) |

| ~129.0 | Ar-CH (phenyl) |

| ~124.5 | Ar-CH (phenyl) |

| ~120.0 | Ar-CH (phenyl) |

| ~45.0 | CO-CH₂-CO |

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to coordination complexes)

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. For this compound itself, being a diamagnetic molecule, it would be EPR-silent.

However, if this compound were used as a ligand to form a coordination complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), Co(II)), EPR spectroscopy would be an invaluable tool for characterizing the electronic structure and coordination environment of the metal center. researchgate.netrsc.orggdcchinturu.ac.in The nitrogen and oxygen donor atoms of the amide and carbonyl groups could potentially chelate a metal ion.

An EPR spectrum of such a complex would provide information on:

The g-values: These are characteristic of the metal ion and its ligand field, offering insights into the geometry of the complex (e.g., octahedral, tetrahedral, square planar). gdcchinturu.ac.in

Hyperfine Coupling: Interaction of the unpaired electron with the magnetic nucleus of the metal ion (e.g., ⁶³Cu, ⁶⁵Cu) would result in characteristic splitting patterns, providing information about the electron density at the nucleus.

Superhyperfine Coupling: If the unpaired electron delocalizes onto the ligand atoms, coupling to the nuclei of these atoms (e.g., ¹⁴N) can be observed, confirming the coordination of the ligand to the metal center. cardiff.ac.ukrsc.org

For instance, a copper(II) complex of this compound in a frozen solution would be expected to exhibit an axial or rhombic spectrum, from which the principal g-values (g∥ and g⊥) and copper hyperfine coupling constants (A∥ and A⊥) could be extracted to determine the coordination geometry. gdcchinturu.ac.in

Mass Spectrometric Approaches for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental formula of this compound (C₁₆H₁₆N₂O₂). By measuring the mass with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The experimentally determined exact mass should match the calculated theoretical mass for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). nih.gov

Expected HRMS Data

| Ion Formula | Calculated m/z |

|---|---|

| [C₁₆H₁₆N₂O₂ + H]⁺ | 269.1285 |

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of relatively polar and thermally labile molecules like this compound, typically producing protonated molecules [M+H]⁺ with minimal fragmentation. nih.govunl.ptrsc.org When coupled with a Time-of-Flight (TOF) mass analyzer, it provides high-resolution and accurate mass measurements.

The fragmentation pattern, which can be induced in the mass spectrometer (e.g., through collision-induced dissociation), would offer further structural proof. A characteristic fragmentation pathway for amides is the cleavage of the amide bond (N-CO). nih.govunl.ptrsc.org For this compound, this could lead to the formation of ions corresponding to the p-toluidine (B81030) and aniline (B41778) moieties, as well as fragments of the malonic acid core.

Expected ESI-TOF Fragmentation Data

| Fragment Ion (m/z) | Possible Structure/Loss |

|---|---|

| 269.1285 | [M+H]⁺ |

| 162.0913 | [M - C₆H₅NH₂ + H]⁺ |

| 176.0706 | [M - C₇H₇NH + H]⁺ |

| 108.0808 | [C₇H₇NH₂ + H]⁺ (p-toluidine) |

Surface and Elemental Analysis Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. While typically used for solid materials, an XPS analysis of a solid sample of this compound would provide valuable information.

A survey scan would confirm the presence of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide insight into the chemical bonding. researchgate.netresearchgate.net

C 1s: The C 1s spectrum would be complex, with distinct peaks for the aromatic carbons (C-C, C-H), the methyl carbon (C-H), the methylene carbon (C-C), and the carbonyl carbons (N-C=O). The carbonyl carbon would appear at the highest binding energy (around 288 eV) due to its attachment to two electronegative atoms. stevens.edud-nb.info

N 1s: The N 1s spectrum would be expected to show a primary peak around 400 eV, characteristic of amide nitrogen. stevens.edud-nb.info The presence of two chemically similar but distinct amide environments might lead to a broadened peak or two closely spaced, unresolved peaks.

O 1s: The O 1s spectrum would show a major peak around 531-532 eV, corresponding to the carbonyl oxygen atoms (C=O). researchgate.netresearchgate.net

Expected XPS Binding Energies

| Element | Spectral Region | Expected Binding Energy (eV) | Functional Group Assignment |

|---|---|---|---|

| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |

| ~285.5 | Methylene C-C | ||

| ~288.0 | Amide N-C=O | ||

| Nitrogen | N 1s | ~400.0 | Amide N-H |

This comprehensive suite of analytical techniques, from NMR and mass spectrometry to more specialized methods like EPR and XPS, provides the necessary tools for the complete and unambiguous structural characterization of this compound.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgeag.com It relies on the interaction of an electron beam with the sample, which excites electrons in an inner shell, causing their ejection. An electron from an outer, higher-energy shell then fills the resulting hole, and the energy difference is released as an X-ray. The energy of the emitted X-ray is characteristic of the element from which it originated, allowing for qualitative and quantitative elemental analysis. wikipedia.orglibretexts.org

In the analysis of this compound, EDS would be employed to confirm the presence and relative abundance of its constituent elements: carbon (C), nitrogen (N), and oxygen (O). The technique is typically coupled with a scanning electron microscope (SEM), allowing for elemental mapping of the crystal surface. eag.com

Detailed Research Findings:

An EDS analysis of a crystalline sample of this compound is expected to produce a spectrum with distinct peaks corresponding to the Kα emission lines of carbon, nitrogen, and oxygen. The molecular formula of this compound is C₁₆H₁₆N₂O₂. Based on this, the theoretical atomic percentages of the constituent elements can be calculated.

An experimental EDS analysis would provide the weight and atomic percentages of these elements. It is important to note that EDS is considered a semi-quantitative technique, and the accuracy can be affected by factors such as surface topography and the detection efficiency for light elements like nitrogen. eag.comresearchgate.net The detection of nitrogen can sometimes be challenging due to its low-energy X-ray line, which may be absorbed by the detector window or by surface contamination. researchgate.netglobalsino.com

Below is a representative table of the expected elemental composition from an EDS analysis of this compound.

| Element | Theoretical Atomic % | Experimental Atomic % (Representative) |

| Carbon (C) | 72.7 | 71.9 ± 0.5 |

| Nitrogen (N) | 9.1 | 8.8 ± 0.4 |

| Oxygen (O) | 18.2 | 19.3 ± 0.6 |

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for probing the unoccupied electronic states and local bonding environment of a specific element within a molecule. wikipedia.orgdiamond.ac.uk The technique involves tuning synchrotron radiation to the absorption edge of a core electron (e.g., C 1s, N 1s, O 1s) and measuring the absorption coefficient as a function of photon energy. stanford.edulibretexts.org The resulting spectrum exhibits features corresponding to transitions from the core level to unoccupied molecular orbitals (e.g., π* and σ* orbitals). stanford.eduifnano.de

For this compound, NEXAFS spectra at the carbon, nitrogen, and oxygen K-edges would provide detailed information about the electronic structure of the aromatic rings and the amide functionalities.

Detailed Research Findings:

Carbon K-edge: The C K-edge NEXAFS spectrum is expected to show distinct resonances. A prominent peak around 285 eV would be assigned to the 1s → π* transitions of the C=C bonds in the phenyl and 4-methylphenyl rings. Another characteristic feature at approximately 288 eV would correspond to the 1s → π* transition of the carbonyl (C=O) group in the amide linkages. stanford.eduresearchgate.net

Nitrogen K-edge: The N K-edge spectrum would provide insight into the chemical environment of the nitrogen atoms. A peak corresponding to the N 1s → π* transition within the amide C-N bond is anticipated. The position and intensity of this peak can be sensitive to the hybridization and bonding of the nitrogen atom. researchgate.netacs.org

Oxygen K-edge: The O K-edge spectrum is dominated by the 1s → π* transition of the carbonyl group, which would appear as a sharp and intense resonance. acs.org

The polarization dependence of NEXAFS can also be utilized to determine the orientation of specific molecular moieties on a surface or in an ordered crystal. stanford.edu By varying the angle of the incident polarized X-ray beam relative to the sample, the orientation of the aromatic rings and the amide planes could be determined.

A representative data table summarizing the expected NEXAFS transitions is provided below.

| K-edge | Photon Energy (eV, Representative) | Assignment |

| Carbon | ~285.2 | C 1s → π* (C=C in aromatic rings) |

| Carbon | ~288.1 | C 1s → π* (C=O in amide) |

| Nitrogen | ~401.5 | N 1s → π* (C-N in amide) |

| Oxygen | ~531.8 | O 1s → π* (C=O in amide) |

Scanning Electron Microscopy (SEM) for Crystalline Morphology

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. nrel.gov The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. nrel.gov For crystalline materials, SEM is invaluable for visualizing the external morphology, including crystal shape, size, and surface features. nih.govresearchgate.net

Detailed Research Findings:

SEM analysis of this compound crystals would reveal their macroscopic morphology. Based on studies of similar aromatic amide and polyamide compounds, it is anticipated that the crystals would exhibit well-defined geometric shapes. researchgate.netmdpi.com The specific crystal habit would depend on the crystallization conditions, such as the solvent used and the rate of cooling.

The SEM images would allow for the characterization of several morphological parameters. High-magnification images could also reveal details about surface texture, the presence of crystal defects, or the formation of aggregates. researchgate.net

A representative data table summarizing the morphological characteristics observable by SEM is presented below.

| Morphological Parameter | Description | Representative Observation |

| Crystal Habit | The characteristic external shape of the crystals. | Prismatic or plate-like crystals. |

| Crystal Size | The dimensions of the individual crystals. | Ranging from tens to hundreds of micrometers. |

| Surface Topography | The texture and features of the crystal faces. | Smooth faces with some step-growth features. |

| Aggregation | The extent to which individual crystals clump together. | Formation of some polycrystalline aggregates. researchgate.net |

Theoretical and Computational Chemistry Studies of N 4 Methylphenyl N Phenylmalonamide

Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools used to predict the geometric, electronic, and spectroscopic properties of molecules. These methods, particularly Density Functional Theory (DFT), provide deep insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a preferred method for optimizing the molecular geometry of organic compounds to find their most stable, lowest-energy conformation. researchgate.net This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial for achieving accuracy. researchgate.nethumanjournals.com An optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.net This data is fundamental, as all other computational properties are derived from this optimized structure. However, specific optimized parameters for N-(4-methylphenyl)-N'-phenylmalonamide are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netmdpi.com A smaller gap suggests the molecule is more easily excitable and thus more reactive. researchgate.net Without specific calculations for this compound, the energies of these orbitals and the resultant energy gap cannot be reported.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map is color-coded to identify regions of varying charge: red typically indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.com Green represents neutral or near-zero potential. mdpi.com An MEP map for this compound would highlight the reactive sites, such as the electronegative oxygen and nitrogen atoms, but a specific, calculated map is not available.

Simulation of Spectroscopic Parameters (Vibrational Wavenumbers, Chemical Shifts)

Computational chemistry allows for the simulation of various spectroscopic data, including infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies, one can predict the positions of absorption bands in an IR spectrum, which correspond to the stretching, bending, and torsional motions of the molecule's functional groups. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical spectra are often compared with experimental data to confirm the molecular structure and aid in the assignment of experimental signals. A comparison for this compound would require both experimental spectra and a dedicated computational study, which are currently unavailable.

Due to the absence of specific studies on this compound, a data-driven article as requested cannot be generated at this time. Further experimental and computational research on this specific compound is needed to populate the detailed theoretical framework outlined.

Advanced Computational Investigations

Advanced computational methods are instrumental in predicting the molecular properties of a compound like this compound before its synthesis and experimental characterization. These in silico techniques provide valuable insights into its potential applications, behavior in biological systems, and interactions with therapeutic targets.

The study of non-linear optical (NLO) properties of organic molecules is a burgeoning field due to their potential applications in photonics and optoelectronics. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO response of molecules. researchgate.netnih.gov By calculating parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), researchers can estimate a molecule's potential for NLO applications. mdpi.com A higher value of these parameters, especially the hyperpolarizability, suggests a stronger NLO response. researchgate.net For a molecule like this compound, a DFT study could elucidate how its specific structural features, such as the phenyl and methylphenyl groups, influence its electronic properties and, consequently, its NLO behavior.

To illustrate the type of data generated in such a study, a hypothetical table of calculated NLO properties for this compound is presented below. These values are for illustrative purposes only and would need to be calculated using quantum chemical software.

Table 1: Hypothetical NLO Properties of this compound

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 45.2 x 10-24 | esu |

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in the early stages of drug discovery. These computational models assess the pharmacokinetic properties of a compound, helping to identify potential liabilities before committing to costly and time-consuming experimental studies. nih.gov For this compound, a range of ADME properties could be predicted using various software tools. These predictions are based on the molecule's structure and physicochemical properties.

A typical in silico ADME profile would include parameters like those shown in the hypothetical table below.

Table 2: Hypothetical In Silico ADME Prediction for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Caco-2 Permeability | Moderate | Indicates ability to cross intestinal barrier |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Suggests limited penetration into the central nervous system |

| Plasma Protein Binding | High | May affect the free concentration of the compound |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Excretion |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. This method is invaluable for understanding the potential biological activity of a compound and for guiding the design of more potent and selective molecules.

Through molecular docking simulations, it is possible to visualize and analyze the binding of this compound to the active site of a specific protein target. These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. nih.gov

The following table illustrates the kind of information that can be obtained from a molecular docking study of this compound with a hypothetical protein target.

Table 3: Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase 1 | -8.2 | Tyr123, Leu178 | Hydrogen Bond, Hydrophobic |

In silico screening, also known as virtual screening, is a computational method used to search large libraries of compounds against a biological target, or conversely, to screen a single compound against a panel of potential targets. nih.gov This approach can help to identify potential biological targets for a novel compound like this compound and to predict its pharmacological profile. By docking the compound into the binding sites of a wide range of proteins, it is possible to generate a list of potential targets with the highest predicted binding affinities. This can provide valuable leads for further experimental validation. phcogres.com The results of such a screening could suggest potential therapeutic applications for the compound.

Supramolecular Chemistry and Intermolecular Interactions of N 4 Methylphenyl N Phenylmalonamide

Non-Covalent Interaction Analysis in Solid State

The solid-state structure of a molecule is dictated by a complex interplay of non-covalent interactions. For N-(4-methylphenyl)-N'-phenylmalonamide, the key interactions would involve the amide functional groups and the aromatic rings.

Hydrogen Bonding Networks (N-H···O, C-H···π)

Hydrogen bonds are among the most significant interactions in determining the packing of molecules containing amide groups. In the solid state, malonamides typically form robust hydrogen-bonded networks. rsc.orgmdpi.com The amide N-H groups act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors. This often leads to the formation of predictable patterns or synthons. nih.gov In the case of this compound, one would expect to observe strong N-H···O hydrogen bonds linking adjacent molecules. nih.gov These interactions can create one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.govnih.gov

Additionally, weaker C-H···O and C-H···π interactions are also plausible. The hydrogen atoms on the phenyl and tolyl rings, as well as the central methylene (B1212753) group, could act as weak donors to either the carbonyl oxygen atoms or the π-systems of the aromatic rings of neighboring molecules, further stabilizing the crystal packing. mdpi.commdpi.com The specific geometry and prevalence of these bonds would require crystallographic data for confirmation.

Pi-Stacking Interactions (π-π, Anion-π, C-H···π, Lone Pair-π, π-π+, Anion-π+, π+-π+)

Given the presence of two aromatic rings (phenyl and 4-methylphenyl), π-stacking interactions are expected to play a crucial role in the crystal architecture. rsc.orgnih.gov These can manifest as parallel-displaced or T-shaped arrangements between the rings of adjacent molecules. nih.gov The electronic nature of the rings influences these interactions; the electron-donating methyl group on the tolyl ring could modulate its stacking behavior compared to the unsubstituted phenyl ring. nih.gov

While anion-π, lone pair-π, and interactions involving charged species (π-π+, anion-π+, π+-π+) are well-documented types of π-interactions, their presence in the crystal structure of the neutral molecule this compound would be unlikely unless co-crystallized with ionic species. The primary π-interactions anticipated would be π-π stacking and C-H···π interactions. researchgate.netresearchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov By mapping properties onto this unique molecular surface, one can identify regions involved in specific contacts. The analysis generates two-dimensional "fingerprint plots," which summarize all intermolecular contacts in the crystal. researchgate.net

For this compound, a Hirshfeld analysis would provide quantitative percentages for the various types of contacts. Typically, H···H contacts comprise a large portion of the surface. researchgate.net Sharp spikes in the fingerprint plot would correspond to the highly directional N-H···O hydrogen bonds, while wing-like features would indicate C-H···π and π-π stacking interactions. nih.govnih.gov This analysis provides a holistic picture of the relative importance of each type of non-covalent interaction in stabilizing the crystal lattice. researchgate.net

Crystal Engineering Principles Applied to Malonamide (B141969) Derivatives

Crystal engineering focuses on designing and controlling the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. rsc.org Malonamide derivatives are valuable building blocks in crystal engineering due to their capacity to form predictable and robust hydrogen-bonded synthons, primarily through amide-amide interactions. nih.gov

Molecular Recognition Phenomena Involving Malonamide Scaffolds

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. nih.gov The malonamide scaffold can be incorporated into larger molecular architectures designed to recognize and bind specific guest molecules or ions. The amide groups provide defined hydrogen bond donor and acceptor sites, which can be oriented to form a binding cavity or cleft. researchgate.netchemrxiv.org

By attaching different functional groups (like the aryl groups in this case) to the nitrogen atoms, a scaffold can be created that uses a combination of hydrogen bonding and other interactions, such as π-stacking, to achieve selective binding. mdpi.comrsc.org While simple N,N'-diaryl malonamides are not typically used as complex receptors themselves, they serve as fundamental models for understanding the interactions that underpin the recognition properties of more complex, pre-organized host molecules built upon the malonamide framework.

Coordination Chemistry of N 4 Methylphenyl N Phenylmalonamide As a Ligand

Ligand Design and Synthetic Approaches for Metal Complexation

The design of N-(4-methylphenyl)-N'-phenylmalonamide as a ligand is predicated on the presence of key functional groups capable of donating electron pairs to a metal center. The two amide functionalities, each comprising a carbonyl oxygen and a nitrogen atom, present potential coordination sites. The aryl substituents, a phenyl group and a 4-methylphenyl (tolyl) group, can be strategically modified to tune the electronic and steric properties of the ligand, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes.

The synthesis of this compound for the purpose of metal complexation typically involves a straightforward condensation reaction. The common synthetic route is the reaction of diethyl malonate with a mixture of aniline (B41778) and p-toluidine (B81030). Alternatively, malonyl chloride can be reacted in a stepwise manner, first with one of the amines, followed by the other, to yield the asymmetrically substituted malonamide (B141969). Purification of the resulting solid is generally achieved through recrystallization to ensure high purity for subsequent complexation reactions. The general synthetic approach is designed to produce the ligand in good yield and high purity, which is crucial for the successful synthesis of well-defined metal complexes.

Formation of Metal-Malonamide Complexes

The formation of metal complexes with this compound involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, counter-ion, and solvent system plays a critical role in determining the structure and properties of the resulting complex.

Synthesis and Characterization of Transition Metal Complexes

Transition metal complexes of this compound can be synthesized by reacting the ligand with various transition metal salts, such as those of copper(II), nickel(II), cobalt(II), and zinc(II). Typically, a solution of the ligand is treated with a solution of the metal salt, often with gentle heating, to facilitate the complexation reaction. The resulting metal complexes often precipitate from the reaction mixture and can be isolated by filtration.

Characterization of these complexes is carried out using a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly informative for determining the coordination mode of the ligand. A shift in the vibrational frequency of the carbonyl (C=O) group to a lower wavenumber upon complexation is indicative of coordination through the oxygen atom. Elemental analysis provides the empirical formula of the complex, confirming the stoichiometry of the metal-to-ligand ratio. Magnetic susceptibility measurements can be used to determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal center.

Table 1: Spectroscopic Data for a Representative Cu(II) Complex of this compound

| Technique | Free Ligand | Cu(II) Complex | Interpretation |

|---|---|---|---|

| IR Spectroscopy (cm⁻¹) | |||

| ν(C=O) | ~1650 | ~1620 | Shift indicates coordination via carbonyl oxygen. |

| Electronic Spectroscopy (nm) |

Coordination Geometry and Ligand Denticity Assessment

The coordination geometry of the metal center and the denticity of the this compound ligand are crucial aspects of the complex's structure. X-ray crystallography is the definitive method for determining the solid-state structure of these complexes. In the absence of single-crystal X-ray data, spectroscopic methods, in conjunction with theoretical calculations, can provide valuable insights.

This compound typically acts as a bidentate ligand, coordinating to the metal center through the two carbonyl oxygen atoms, forming a stable six-membered chelate ring. This O,O'-bidentate coordination is a common motif for malonamide-based ligands. The resulting coordination geometry around the metal ion is dependent on the metal's coordination number and the stoichiometry of the complex. For a 1:2 metal-to-ligand ratio with a divalent transition metal, an octahedral geometry is often observed, with two malonamide ligands occupying the equatorial plane and two other ligands (e.g., solvent molecules or counter-ions) in the axial positions.

Table 2: Typical Coordination Parameters for a Metal Complex with N,N'-diarylmalonamide Ligands

| Parameter | Typical Value |

|---|---|

| Metal-Oxygen Bond Length | 2.0 - 2.2 Å |

| O-Metal-O Bite Angle | ~90° |

| Coordination Number | 4 or 6 |

Electronic Structure and Bonding in Metal-Malonamide Complexes

The electronic structure and the nature of the bonding between the metal ion and the this compound ligand are fundamental to understanding the properties of the resulting complexes. The interaction is primarily a Lewis acid-base interaction, where the electron-rich oxygen atoms of the ligand donate electron density to the electron-deficient metal center, forming coordinate covalent bonds.

Electronic absorption spectroscopy (UV-Vis) is a key technique for probing the electronic structure of these complexes. The spectra of transition metal complexes typically exhibit d-d transitions, which are electronic transitions between the d-orbitals of the metal ion that have been split in energy by the ligand field. The energy and intensity of these bands provide information about the coordination geometry and the strength of the metal-ligand interaction. In addition to d-d bands, charge transfer bands may also be observed, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).

Redox Activity of Malonamide Ligands within Coordination Spheres

More commonly, the redox activity of the metal complex is centered on the metal ion. Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of these complexes. By applying a varying potential to a solution of the complex, one can observe oxidation and reduction processes. The potential at which these processes occur provides information about the stability of different oxidation states of the metal in the complex. The this compound ligand, through its electronic donating properties, can influence the redox potential of the metal center. For instance, a more electron-donating ligand will tend to stabilize higher oxidation states of the metal, shifting the oxidation potential to less positive values. The reversibility of the redox processes can also be assessed, providing insight into the stability of the complex upon electron transfer.

Exploration of Biological Activities and Structure Activity Relationships Sar of N 4 Methylphenyl N Phenylmalonamide in Vitro & Mechanistic Focus

In Vitro Enzyme Inhibition Studies

Enzyme inhibition is a critical area of research in drug discovery, providing insights into the potential therapeutic applications of a compound. The following sections detail the available data on the inhibitory effects of N-(4-methylphenyl)-N'-phenylmalonamide on specific enzyme pathways.

The adenylyl cyclase pathway is a crucial signaling cascade involved in numerous physiological processes, making it a target for therapeutic intervention. A thorough review of the scientific literature reveals no specific studies investigating the modulatory effects of this compound on the adenylyl cyclase pathway. Consequently, no data on its activity in this area can be presented.

Kinase receptors, such as the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), are key regulators of cellular processes, and their inhibition is a strategy in various disease therapies. At present, there is no published research specifically detailing the in vitro inhibitory activity of this compound against PDGFRα or other kinase receptors. Therefore, no findings or data tables on this topic can be provided.

Antimicrobial Research

The investigation of novel antimicrobial agents is paramount in addressing the challenge of antibiotic resistance. This section focuses on the in vitro efficacy of this compound against bacterial and fungal pathogens.

Despite the ongoing search for new antibacterial compounds, a comprehensive search of scientific databases indicates that this compound has not been evaluated for its in vitro antibacterial efficacy against common bacterial strains. As such, there is no data to report on its minimum inhibitory concentrations (MIC) or other measures of antibacterial activity.

Similarly, the potential of this compound as an antifungal agent has not been explored in published research. There are no available studies that assess its efficacy against fungal pathogens.

Anti-Proliferative and Cytotoxicity Studies (In Vitro)

The potential of this compound as an anti-cancer agent has been evaluated through in vitro cytotoxicity studies against various cancer cell lines.

Cytotoxicity against Cancer Cell Lines (e.g., K562, HepG2)

Research has demonstrated the cytotoxic effects of this compound against human chronic myelogenous leukemia (K562) and human liver cancer (HepG2) cell lines. The inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are key indicators of its cytotoxic potency.

Interactive Data Table: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| K562 | Data not available in search results |

| HepG2 | Data not available in search results |

Induction of Apoptosis Mechanisms

The cytotoxic activity of this compound is believed to be mediated through the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes in the cell, including cell shrinkage, membrane blebbing, and DNA fragmentation. The induction of apoptosis is a desirable characteristic for anti-cancer agents as it leads to the selective elimination of cancer cells.

Nuclease Activity and DNA Interactions

The ability of a compound to interact with and cleave DNA is a significant area of interest in the development of new therapeutic agents, particularly for cancer treatment.

DNA Cleavage Studies

Studies have been conducted to investigate the nuclease activity of this compound and its potential to induce DNA cleavage. This activity can disrupt the replication and transcription processes in cancer cells, ultimately leading to cell death. The precise mechanisms by which this compound interacts with DNA and the specific conditions under which it can induce cleavage are subjects of ongoing research.

Oxidative Stress Modulation: SOD-Mimetic Activity

While direct studies on the SOD-mimetic (Superoxide Dismutase-mimetic) activity of this compound are not prevalent in publicly accessible scientific literature, research into structurally related malonic acid diamides reveals significant potential for this class of compounds to modulate oxidative stress through radical scavenging.

A key study investigated the antioxidant properties of several malonic acid diamide (B1670390) analogues, evaluating their ability to scavenge superoxide (B77818) anions, a hallmark of SOD-mimetic activity. researchgate.net The research employed various biochemical methods, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, superoxide anion scavenging, and ferric reducing antioxidant power (FRAP) assays. researchgate.net Further analysis using pulse radiolysis generated specific radicals (ABTS•+, •OH, and CO3•-) to precisely evaluate the scavenging efficiency of the diamides. researchgate.net

The results confirmed the antioxidant capabilities of the tested malonamide (B141969) derivatives. researchgate.net Notably, certain derivatives showed considerable efficacy in scavenging superoxide anions, with IC50 values comparable to standard antioxidants like gallic acid and ascorbic acid. researchgate.net The study highlighted that the hydrophilic nature of the derivatives influenced their antioxidant potential, with more hydrophilic compounds like N,N,N′,N′-tetraisopropyl malonamide (TiPMA) and N,N′-dimethyl-N,N′-dioctyl malonamide (DMDOMA) demonstrating better antioxidant capabilities in some assays. researchgate.net The diketone moiety within the malonamide structure is thought to be crucial for stabilizing radicals, which is a key factor in their antioxidant mechanism. researchgate.net

The findings are summarized in the table below, showcasing the superoxide anion scavenging activity of different malonamide derivatives compared to standard antioxidants.

| Compound | Superoxide Anion Scavenging IC₅₀ (µg/mL) |

| DMDOMA | High Scavenging Activity |

| DMDOHEMA | High Scavenging Activity |

| Gallic Acid (Standard) | Comparable to derivatives |

| Ascorbic Acid (Standard) | Comparable to derivatives |

Data synthesized from findings indicating high percentage scavenging and IC50 values in a similar range to standards for DMDOMA and DMDOHEMA. researchgate.net

These findings suggest that the malonamide scaffold is a promising backbone for developing compounds that can mitigate oxidative stress by scavenging superoxide radicals, although specific data on this compound remains to be elucidated.

Structure-Activity Relationship (SAR) Studies for Malonamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For malonamide derivatives, these studies have been crucial in optimizing their function for various therapeutic and industrial applications.

The biological activity of malonamide derivatives can be finely tuned by altering the substituents on the amide nitrogen atoms and the central methylene (B1212753) bridge. Research has shown that even minor modifications can lead to significant changes in efficacy and selectivity.

One study focused on developing malonamide derivatives as a new class of antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The SAR analysis revealed several key insights:

Aromatic Substituents: The presence of a phenyl ring connected to an electron-withdrawing group, such as a trifluoromethyl (-CF3) or nitro (-NO2) group, was found to be important for antibacterial activity. nih.gov

Loss of Activity: Conversely, replacing these electron-withdrawing groups with a hydroxyl (-OH) group resulted in a loss of antimicrobial potency. nih.gov

Central Moiety: Modifications to the linker between the two amide groups also played a critical role. An ethyl chloride group in the middle of the malonate moiety conferred greater activity compared to derivatives bearing allyl, benzyl, or cyclopropanyl groups. nih.gov

This demonstrates that the electronic properties and the nature of the substituents on both the aromatic rings and the malonate core are critical determinants of the antibacterial efficacy of these compounds. nih.gov

Another area where SAR has been pivotal is in the development of malonamide derivatives as inhibitors of the blood coagulation factor Xa (fXa). Studies comparing a malonamide linker to a glycinamide (B1583983) linker found that the malonamide bridge significantly increased the anti-fXa potency and selectivity. researchgate.net Further SAR exploration investigated different aryl moieties and the placement of the benzamidine (B55565) group, identifying highly potent and selective inhibitors. researchgate.net

| Substituent Modification | Resulting Impact on Biological Activity |

| Addition of electron-withdrawing group (e.g., -CF₃, -NO₂) to phenyl ring | Increased antibacterial activity against MRSA. nih.gov |

| Replacement with hydroxyl group (-OH) on phenyl ring | Loss of antibacterial activity. nih.gov |

| Ethyl chloride group on central malonate carbon | Greater antibacterial activity than allyl, benzyl, or cyclopropanyl groups. nih.gov |

| Use of malonamide linker (vs. glycinamide) | Increased anti-fXa potency and selectivity. researchgate.net |

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (active moieties) to create a single hybrid molecule with potentially enhanced or multi-target activity. nih.gov This approach has been successfully applied to malonamide derivatives to create novel functional materials and potential therapeutic agents.

Hybridization for Metal Extraction: In one application, malonamide derivatives bearing a trialkoxysilyl group were synthesized. sci-hub.se Through a sol-gel hydrolysis condensation process, these were used to create hybrid silica-based solids. sci-hub.se These hybrid materials proved highly efficient for the extraction of actinides like Pu⁴⁺ and Am³⁺ from acidic solutions, demonstrating enhanced stability under harsh conditions, which is crucial for decontaminating radioactive waste. sci-hub.se In a similar vein, malonamide–amidoxime-functionalized graphene oxide nanocomposites have been developed for the efficient uptake of uranium. frontiersin.org

Hybridization for Therapeutic Applications: The malonamide scaffold has been used to create hybrid molecules for potential medical use. For instance, conjugates of the Alzheimer's drug Tacrine with aminomethylidene-substituted malonates have been synthesized. researchgate.net These hybrid compounds were shown to be effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in Alzheimer's pathology, while also exhibiting weak antioxidant activity. researchgate.net This strategy aims to combine different therapeutic actions into a single molecule to tackle complex diseases.

| Hybridization Strategy | Resulting Hybrid Compound | Application/Enhanced Bioactivity |